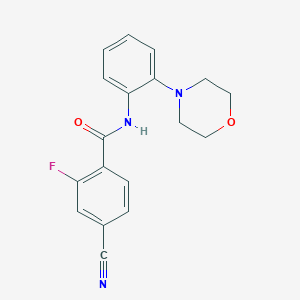
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide, also known as ADMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. ADMB belongs to the class of benzamide compounds and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide involves the inhibition of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase. These enzymes play a crucial role in the progression of neurodegenerative diseases, inflammation, and cancer. This compound inhibits the activity of these enzymes, leading to a reduction in the progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, leading to a reduction in inflammation. The compound has also been shown to induce apoptosis in cancer cells, leading to a reduction in tumor growth. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide has several advantages for lab experiments. The compound is relatively easy to synthesize, and its purity can be easily monitored through recrystallization. This compound has been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide. The compound has shown promising results in the treatment of neurodegenerative diseases, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. The compound's potential use in combination with other drugs should also be investigated. This compound's mechanism of action should be further elucidated to identify potential targets for drug development. The development of new analogs of this compound with improved solubility and reduced cytotoxicity should also be explored.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with acetic anhydride and 4-aminophenyl acetate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound. The synthesis method of this compound has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes that contribute to the progression of these diseases.
Eigenschaften
Molekularformel |
C16H13Cl2NO3 |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C16H13Cl2NO3/c1-9(20)10-3-5-12(6-4-10)19-16(21)13-7-11(17)8-14(18)15(13)22-2/h3-8H,1-2H3,(H,19,21) |
InChI-Schlüssel |
DRXMGVMBQMSIIR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2OC)Cl)Cl |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)





![N-[4-(2-naphthoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B250675.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250676.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B250677.png)

![4-cyano-2-fluoro-N-[4-(2-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250679.png)
